1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3
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Overview
Description
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H11ClO4S. It is a solid, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, and it is relatively stable under dry conditions but can degrade in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 typically involves the chlorosulfonation of 4-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorosulfonic acid and aluminum chloride as catalysts. The process requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the reactions. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone: Similar structure but without the deuterium labeling.
4-Methoxyacetophenone: Lacks the chlorosulfonyl group.
1-(3’-Chlorosulfonyl-4’-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-(3’-Chlorosulfonyl-4’-methoxyphenyl)-1-propanone-methyl-d3 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies and mass spectrometry. The presence of the chlorosulfonyl group also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone-methyl-d3, also known by its CAS number 1189984-41-5, is a chemical compound with potential biological activities. This compound features a chlorosulfonyl group and a methoxyphenyl moiety, which may contribute to its pharmacological properties. The following sections detail its biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClO₄S |
Purity | ≥98% |
InChI | InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3 |
SMILES | CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values for these extracts ranged from 18.8 to 92.0 µg/mL, indicating strong cytotoxic effects .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively. For example, studies have reported that certain derivatives exhibit low IC50 values in DPPH radical scavenging assays, suggesting that they possess significant antioxidant capacity .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets. The presence of the chlorosulfonyl group is believed to enhance its reactivity towards cellular components, potentially leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have explored the effects of compounds related to this compound:
- Study on Anticancer Effects : A study investigating the anticancer effects of various sulfonamide derivatives found that those with similar structural motifs exhibited significant inhibition of cell proliferation in vitro. The study suggested that these compounds could serve as lead structures for new anticancer agents .
- Antioxidant Properties : Research indicated that compounds with methoxy and chlorosulfonyl groups showed promising results in reducing oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative stress-related diseases .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparative analysis with other known compounds is useful:
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
Compound A (similar structure) | 18.8 | Cytotoxicity |
Compound B (antioxidant) | 24.1 | Antioxidant |
Compound C (sulfonamide) | 53.6 | Anticancer |
Properties
IUPAC Name |
2-methoxy-5-(3,3,3-trideuteriopropanoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBXDNOPBGYTH-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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